4-Decene, 1,1-diethoxy-, (4Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Decene, 1,1-diethoxy-, (4Z)-, also known as (4Z)-1,1-Diethoxy-4-decene, is an organic compound with the molecular formula C14H28O2. It is a diethyl acetal derivative of 4-decene and is characterized by the presence of a double bond in the Z-configuration (cis-configuration) at the fourth carbon atom. This compound is known for its applications in various fields, including fragrance and chemical synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Decene, 1,1-diethoxy-, (4Z)- typically involves the acetalization of 4-decene-1-al with ethanol in the presence of an acid catalyst. The reaction proceeds as follows:
Starting Material: 4-Decene-1-al
Reagents: Ethanol, Acid Catalyst (e.g., p-toluenesulfonic acid)
Reaction Conditions: The reaction is carried out under reflux conditions to facilitate the formation of the acetal.
The general reaction scheme is:
4-Decene-1-al+2EthanolAcid Catalyst4-Decene, 1,1-diethoxy-, (4Z)-+Water
Industrial Production Methods
Industrial production of 4-Decene, 1,1-diethoxy-, (4Z)- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction rates. The use of high-purity starting materials and catalysts is crucial to achieve high yields and product purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Decene, 1,1-diethoxy-, (4Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The acetal group can be hydrolyzed under acidic conditions to yield the parent aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Acidic hydrolysis using hydrochloric acid (HCl) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: 4-Decene-1-al or 4-Decenoic acid
Reduction: 4-Decane, 1,1-diethoxy-
Substitution: 4-Decene-1-al
Wissenschaftliche Forschungsanwendungen
4-Decene, 1,1-diethoxy-, (4Z)- has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a fragrance agent in pharmaceuticals.
Industry: Utilized in the fragrance industry due to its citrus-type odor.
Wirkmechanismus
The mechanism of action of 4-Decene, 1,1-diethoxy-, (4Z)- involves its interaction with molecular targets through its functional groups. The acetal group can undergo hydrolysis to release the corresponding aldehyde, which can then participate in various biochemical pathways. The double bond in the Z-configuration also plays a role in its reactivity and interaction with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Z)-4-Decenal diethyl acetal
- (E)-4-Decene, 1,1-diethoxy-
Uniqueness
4-Decene, 1,1-diethoxy-, (4Z)- is unique due to its Z-configuration, which imparts specific stereochemical properties and reactivity. This configuration can influence its interaction with other molecules and its overall chemical behavior .
Eigenschaften
CAS-Nummer |
73545-19-4 |
---|---|
Molekularformel |
C14H28O2 |
Molekulargewicht |
228.37 g/mol |
IUPAC-Name |
(Z)-1,1-diethoxydec-4-ene |
InChI |
InChI=1S/C14H28O2/c1-4-7-8-9-10-11-12-13-14(15-5-2)16-6-3/h10-11,14H,4-9,12-13H2,1-3H3/b11-10- |
InChI-Schlüssel |
PJGNMGFVWOAXQU-KHPPLWFESA-N |
Isomerische SMILES |
CCCCC/C=C\CCC(OCC)OCC |
Kanonische SMILES |
CCCCCC=CCCC(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.